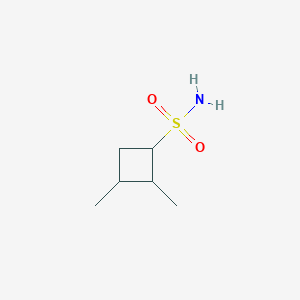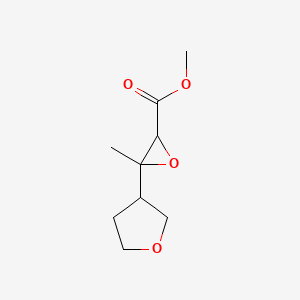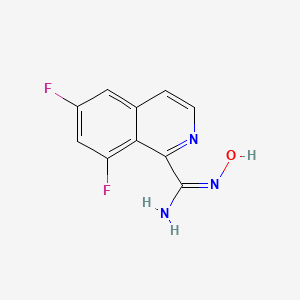
(E)-6,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 6th and 8th positions of the isoquinoline ring, along with a hydroxy group and a carboximidamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common route starts with the fluorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxy and carboximidamide groups contribute to the compound’s reactivity and ability to form stable complexes with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
6,8-Difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different reactivity and applications.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atoms, affecting its binding affinity and biological activity.
6,8-Difluoroisoquinoline-1-carboximidamide:
Uniqueness
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of fluorine atoms, hydroxy group, and carboximidamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
属性
分子式 |
C10H7F2N3O |
|---|---|
分子量 |
223.18 g/mol |
IUPAC 名称 |
6,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7F2N3O/c11-6-3-5-1-2-14-9(10(13)15-16)8(5)7(12)4-6/h1-4,16H,(H2,13,15) |
InChI 键 |
FYXKCDWOAPAYPV-UHFFFAOYSA-N |
手性 SMILES |
C1=CN=C(C2=C(C=C(C=C21)F)F)/C(=N\O)/N |
规范 SMILES |
C1=CN=C(C2=C(C=C(C=C21)F)F)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



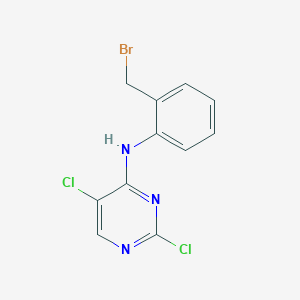
methanol](/img/structure/B13157848.png)
![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
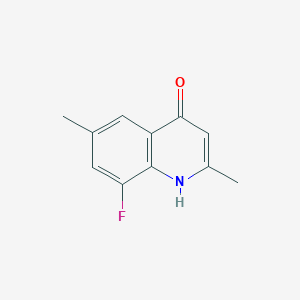
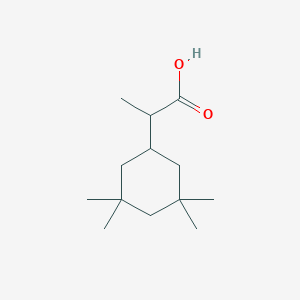
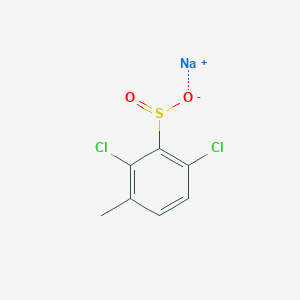
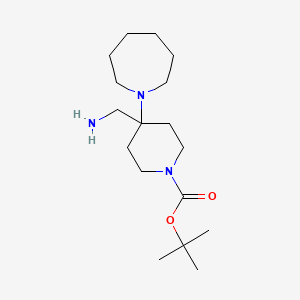
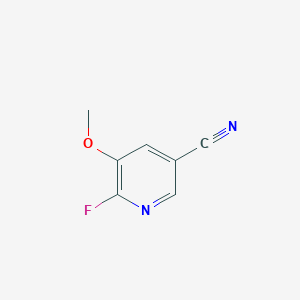
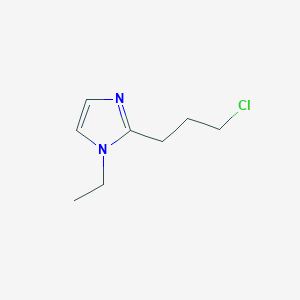
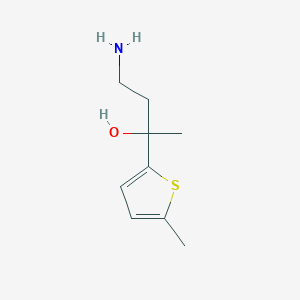
![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
